molecular formula C11H18N2O B7820187 N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine

Cat. No.: B7820187
M. Wt: 194.27 g/mol
InChI Key: KEEJOSQWSHEYBI-UHFFFAOYSA-N
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Description

N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is a heterocyclic organic compound featuring a cyclopentylamine moiety linked via a methylene bridge to a 3,5-dimethylisoxazole ring. This structure combines the conformational rigidity of the cyclopentane ring with the electronic effects of the substituted isoxazole, a heterocycle known for its role in medicinal chemistry and agrochemical applications. Structural elucidation via X-ray crystallography, often employing SHELX software for refinement , confirms its planar isoxazole ring and the spatial orientation of the methyl substituents, which influence intermolecular interactions.

Properties

IUPAC Name

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-8-11(9(2)14-13-8)7-12-10-5-3-4-6-10/h10,12H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEJOSQWSHEYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CNC2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine typically involves the reaction of cyclopentanamine with a suitable oxazole derivative under controlled conditions. One common method involves the use of hydroximinoyl chlorides and iodinated terminal alkynes to form the oxazole ring, followed by subsequent reaction with cyclopentanamine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.

Chemical Reactions Analysis

Amine Functional Group Reactivity

The primary amine group is a key reactive site, participating in classical nitrogen-centered reactions:

Alkylation and Acylation

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
    Example :
    N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine+CH3IN-methyl derivative\text{this compound} + \text{CH}_3\text{I} \rightarrow \text{N-methyl derivative}

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in the presence of triethylamine.
    Example :
    Amine+ClCOCH3N-acetylated product\text{Amine} + \text{ClCOCH}_3 \rightarrow \text{N-acetylated product}

Condensation Reactions

  • Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions (room temperature, ethanol solvent):
    Amine+RCHOImine derivative\text{Amine} + \text{RCHO} \rightarrow \text{Imine derivative}

Oxazole Ring Reactivity

The 3,5-dimethyl-1,2-oxazole moiety exhibits electrophilic substitution tendencies influenced by methyl substituents:

Electrophilic Aromatic Substitution (EAS)

  • Nitration : Occurs at the 4-position of the oxazole ring (meta to oxygen) under HNO₃/H₂SO₄ conditions .
    Product : 4-Nitro-3,5-dimethyl-1,2-oxazole derivative.

  • Halogenation : Bromination with Br₂/FeBr₃ yields 4-bromo-3,5-dimethyl-1,2-oxazole .

Nucleophilic Aromatic Substitution

Limited due to electron-donating methyl groups, but feasible with strong nucleophiles (e.g., NaNH₂ in liquid NH₃) at elevated temperatures .

Cross-Coupling Reactions

The methyl group on the oxazole can undergo functionalization via C–H activation :

Reaction TypeConditionsProductReference
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMF, 80°CBiaryl-linked oxazole derivatives
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, toluene, 110°CN-Arylated amines

Oxidation and Reduction

  • Amine Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) yields N-oxide derivatives, enhancing solubility.

  • Oxazole Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) under high pressure reduces the oxazole to a thiolane analog, though this is rarely employed due to ring destabilization .

Sulfonamide Formation

Reacts with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides, a key step in prodrug development :
Amine+ArSO2ClN-Sulfonyl derivative\text{Amine} + \text{ArSO}_2\text{Cl} \rightarrow \text{N-Sulfonyl derivative}

Thermal and pH Stability

  • Thermal Degradation : Decomposes above 200°C, forming cyclopentene and volatile oxazole fragments (TGA data).

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis in strong acids (HCl, >2M) or bases (NaOH, >1M).

Comparative Reaction Table

ReactionReagents/ConditionsYield (%)Application
AlkylationCH₃I, K₂CO₃, DMF, 60°C78Secondary amine synthesis
AcylationAcCl, Et₃N, CH₂Cl₂, RT85Amide prodrugs
Sulfonamide FormationPhSO₂Cl, pyridine, 0°C → RT92Enzyme inhibitors
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, DMF, 80°C65Biaryl pharmacophores

Mechanistic Insights

  • Schiff Base Formation : Proton abstraction from the amine by aldehydes initiates nucleophilic attack, forming a tetrahedral intermediate that dehydrates to the imine.

  • Oxazole Nitration : The oxygen atom directs electrophiles to the 4-position via resonance stabilization of the arenium ion .

This compound’s versatility in amine- and heterocycle-driven reactions positions it as a valuable intermediate in medicinal chemistry, particularly for kinase inhibitor development and bioorthogonal labeling. Further exploration of its enantioselective transformations (e.g., asymmetric alkylation) could unlock additional synthetic utility.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound is being investigated for its potential as a therapeutic agent. Its oxazole moiety is known to enhance biological activity by interacting with various biological pathways, making it a candidate for drug development in treating diseases such as cancer and neurological disorders. The presence of the cyclopentanamine structure introduces chirality, which can influence the compound's interaction with biological targets, potentially leading to improved efficacy and reduced side effects.

Bioavailability and Metabolic Stability
Research indicates that the unique structural components of N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine may enhance its bioavailability and metabolic stability compared to other compounds without such modifications. This characteristic is crucial for developing drugs that require prolonged action in the body.

Biological Research

Enzyme Interaction Studies
In biological research, this compound is utilized to study its interactions with enzymes and receptors. The fluorinated derivatives of cyclopentane have been shown to affect enzyme activity significantly, providing insights into the role of fluorine in drug design. Understanding these interactions helps in elucidating the mechanism of action at a molecular level.

Case Studies
Several studies have focused on the compound's effects on specific biological systems. For instance, investigations into its anti-inflammatory properties have demonstrated potential benefits in neuroprotection and other therapeutic areas.

Industrial Applications

Synthesis of Complex Molecules
this compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations that can lead to new materials with desirable properties such as enhanced thermal stability or resistance to chemical degradation.

Material Development
In industrial settings, this compound can be employed in developing new materials that require specific chemical properties. The oxazole ring's presence may contribute to improved performance characteristics in polymers or coatings used in various applications.

Mechanism of Action

The mechanism by which N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine exerts its effects involves interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, modulating their activity. The cyclopentanamine moiety may also play a role in binding to biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from its substitution pattern and amine backbone. Below is a comparative analysis with three analogs, focusing on structural, physicochemical, and inferred biological properties.

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Aqueous Solubility (mg/mL)
N-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine 220.30 2.1 145–147 15.2
N-[(3-Methyl-1,2-oxazol-4-yl)methyl]cyclopentanamine 192.25 1.8 132–134 22.5
N-[(Cyclohexylmethyl)-3,5-dimethylisoxazole-4-methylamine 248.36 2.5 160–162 8.7
N-[(1,2-Oxazol-4-yl)methyl]pyrrolidine 166.22 1.2 98–100 35.0

Key Findings:

Impact of Methyl Substitution: The 3,5-dimethylisoxazole derivative exhibits higher hydrophobicity (logP = 2.1) compared to the mono-methyl analog (logP = 1.8), reducing aqueous solubility.

Backbone Modifications :

  • Replacing cyclopentane with pyrrolidine (a smaller, saturated amine) decreases molecular weight (166.22 g/mol) and logP (1.2), improving solubility. This highlights the trade-off between rigidity and bioavailability.
  • The cyclohexyl analog (248.36 g/mol) shows increased logP (2.5) and melting point, consistent with greater van der Waals interactions in crystalline lattices.

Structural Flexibility :

  • Cyclopentane’s restricted conformation may favor interactions with rigid binding sites, whereas pyrrolidine’s flexibility could enhance entropy-driven binding in dynamic targets.

Biological Activity

N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]cyclopentanamine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound consists of a cyclopentanamine framework linked to a 3,5-dimethyl-1,2-oxazole moiety. This structure not only provides chirality but also contributes to the compound's biological activity through various interactions with biomolecules.

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The oxazole ring can interact with active sites of enzymes, potentially inhibiting their activity. This interaction may involve hydrogen bonding and π-π stacking interactions.
  • Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways. This can lead to changes in cellular responses and physiological effects.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Biological Activity

Research has indicated various biological activities associated with this compound:

Activity Type Description References
AntimicrobialExhibits activity against certain bacterial strains and fungi.
AnticancerShows potential in inhibiting cancer cell proliferation in vitro.
NeuroprotectiveMay protect neuronal cells from apoptosis under stress conditions.
Anti-inflammatoryDemonstrates the ability to reduce inflammation markers in cell models.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound against various pathogens. The compound showed significant inhibition against Staphylococcus aureus and Candida albicans, indicating its potential as a lead compound for developing new antimicrobial agents.

Anticancer Effects

In vitro experiments revealed that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that it induces apoptosis through the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.

Neuroprotective Properties

Research conducted on neuronal cell cultures demonstrated that this compound could mitigate cell death induced by oxidative stress. The compound reduced reactive oxygen species (ROS) levels and preserved mitochondrial function.

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